molecular formula C17H13ClN4O3S B15087135 2-(2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid CAS No. 478253-86-0

2-(2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid

Cat. No.: B15087135
CAS No.: 478253-86-0
M. Wt: 388.8 g/mol
InChI Key: ZDBBEFHJDUUXTL-DJKKODMXSA-N
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Description

The compound 2-(2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid features a 1,2,4-triazole core substituted at position 3 with a 2-chlorophenyl group and at position 5 with a thioxo (sulfanylidene) moiety. An iminomethyl (-CH=N-) bridge connects the triazole ring to a phenoxyacetic acid group, which contributes to its polar and hydrogen-bonding capabilities.

Properties

CAS No.

478253-86-0

Molecular Formula

C17H13ClN4O3S

Molecular Weight

388.8 g/mol

IUPAC Name

2-[2-[(E)-[3-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid

InChI

InChI=1S/C17H13ClN4O3S/c18-13-7-3-2-6-12(13)16-20-21-17(26)22(16)19-9-11-5-1-4-8-14(11)25-10-15(23)24/h1-9H,10H2,(H,21,26)(H,23,24)/b19-9+

InChI Key

ZDBBEFHJDUUXTL-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)OCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the chlorophenyl group and the phenoxyacetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of triazole-containing compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring and chlorophenyl group can interact with enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Varied Aryl Substituents

Compound 1 :

{2-[(E)-{[3-(4-Methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid ()

  • Structural Differences : The 3-position substituent is a 4-methylphenyl group instead of 2-chlorophenyl.
Compound 2 :

{2-[(E)-{[3-(3-Methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid ()

  • Structural Differences : The 3-methylphenyl group at the triazole’s 3-position introduces steric and electronic variations.
  • Physicochemical Properties :
    • Molecular Formula: C₁₈H₁₆N₄O₃S
    • Average Mass: 368.41 g/mol
    • Key Difference: The meta-methyl substitution may reduce steric hindrance compared to the ortho-chloro group in the target compound, affecting binding interactions in biological systems .
Comparison Table :
Property Target Compound Compound 1 (4-Methylphenyl) Compound 2 (3-Methylphenyl)
Molecular Formula C₁₈H₁₅ClN₄O₃S C₁₈H₁₆N₄O₃S C₁₈H₁₆N₄O₃S
Average Mass (g/mol) ~383.85 368.41 368.41
Key Substituent 2-Chlorophenyl 4-Methylphenyl 3-Methylphenyl
Electronic Effect Electron-withdrawing (Cl) Electron-donating (CH₃) Electron-donating (CH₃)

Thiazolidinone-Based Analogues

Compound 3 :

2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid ()

  • Core Structure: Replaces the triazole with a thiazolidinone ring (a five-membered ring containing sulfur and nitrogen).
  • Physicochemical Properties: Molecular Formula: C₁₂H₁₁NO₅S Average Mass: 289.29 g/mol
  • Functional Implications: Thiazolidinones are known for anti-inflammatory and antidiabetic activities. The absence of the triazole’s nitrogen-rich structure may reduce metal-binding capacity but enhance metabolic stability .

Thiazole-Containing Analogues

Compound 4 :

2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid ()

  • Core Structure: Features a thiazole ring instead of triazole, with a methoxyphenylamino substituent.
  • Physicochemical Properties :
    • Molecular Formula: C₁₈H₁₆N₂O₃S
    • Average Mass: 340.39 g/mol
  • The methoxy group introduces hydrogen-bond acceptor sites .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid, and how is its purity validated?

  • Methodology : The compound is synthesized via refluxing 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline medium. Equimolar ratios and controlled heating (3–5 hours) are critical for yield optimization. Purity is confirmed via elemental analysis, IR spectrophotometry (to detect thioamide and carboxylic acid groups), and chromatographic methods (e.g., HPLC) .

Q. What spectroscopic techniques are essential for structural confirmation of this compound and its derivatives?

  • Methodology : IR spectroscopy identifies functional groups (e.g., C=S stretching at ~1200 cm⁻¹ for the thioxo group, C=O at ~1700 cm⁻¹ for the acetic acid moiety). Elemental analysis validates stoichiometry (C, H, N, S), while NMR (¹H and ¹³C) resolves aromatic protons and imine linkages. Chromatography (TLC or HPLC) confirms homogeneity .

Q. What preliminary biological activities have been reported for 1,2,4-triazole-thioacetic acid derivatives, and how are these assays designed?

  • Methodology : Antimicrobial activity is tested via agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined using serial dilutions (2–256 µg/mL) in nutrient broth. Positive controls (e.g., ampicillin) and solvent controls are included to validate results .

Advanced Research Questions

Q. How do structural modifications (e.g., esterification, salt formation) influence the pharmacological activity of this compound?

  • Methodology : Ester derivatives are synthesized by reacting the parent acid with alcohols (e.g., ethanol, methanol) under acidic catalysis. Salts are prepared using organic bases (e.g., piperidine) in ethanol. Biological activity is compared via dose-response curves and toxicity assays (e.g., LD₅₀ in rodent models). Enhanced lipophilicity from ester groups often improves membrane permeability, while salts may increase solubility and bioavailability .

Q. What computational or experimental approaches are used to predict toxicity and structure-activity relationships (SAR) for this compound?

  • Methodology : In silico tools (e.g., QSAR models, molecular docking) predict binding affinity to off-target proteins (e.g., cytochrome P450 enzymes). Experimentally, acute toxicity is assessed in rodents (OECD 423 guidelines), while genotoxicity is evaluated via Ames tests. SAR studies focus on substituent effects (e.g., electron-withdrawing chloro groups enhancing antimicrobial activity) .

Q. How can contradictory data in biological activity studies (e.g., varying MIC values across derivatives) be resolved?

  • Methodology : Contradictions may arise from differences in bacterial strains, assay conditions (pH, temperature), or compound purity. Replicate studies under standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics) are recommended. Structural analogs with consistent activity trends are prioritized for further optimization .

Q. What strategies optimize reaction yields for derivatives with bulky substituents (e.g., 3,4-dimethoxyphenyl groups)?

  • Methodology : Steric hindrance is mitigated using polar aprotic solvents (e.g., DMF) and elevated temperatures (reflux). Catalytic bases (e.g., NaOAc) enhance nucleophilic substitution efficiency. Microwave-assisted synthesis reduces reaction time and improves yields for sterically crowded derivatives .

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